Cas no 91296-86-5 (Difloxacin hydrochloride)

Difloxacin hydrochloride structure
Difloxacin hydrochloride structure
Nom du produit:Difloxacin hydrochloride
Numéro CAS:91296-86-5
Le MF:C21H20ClF2N3O3
Mégawatts:435.85161113739
MDL:MFCD03840489
CID:61494
PubChem ID:56205

Difloxacin hydrochloride Propriétés chimiques et physiques

Nom et identifiant

    • 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
    • 6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-7-(4-METHYLPIPERAZINO)-4-OXO-3-QUINOLINECARBOXYLIC ACID HYDROCHLORIDE
    • DIFLOXACIN HYDROCHLORIDE
    • DIFLUOXACIN HYDROCHLORIDE
    • VETRANAL
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
    • 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid,hydrochloride
    • DIFLOXACIN
    • Difloxacin Hydrochloride Salt
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI)
    • DIFLOXACIN HYDROCHLORIDE [GREEN BOOK]
    • NSC759646
    • HY-N7066
    • MFCD03840489
    • JFMGBGLSDVIOHL-UHFFFAOYSA-N
    • XJ0260HJ0O
    • D03810
    • Difloxacin (hydrochloride)
    • NSC 759646
    • AKOS015966424
    • Difloxacin hydrochloride, VETRANAL(TM), analytical standard
    • NCGC00166308-02
    • 91296-86-5
    • Tox21_112405_1
    • A-56619
    • Dicural Tablets
    • CCG-213051
    • CHEMBL542414
    • SCHEMBL203110
    • CAS-91296-86-5
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1); 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI); Difloxacin hydrochloride
    • F71430
    • Q27293859
    • SW222240-1
    • 6-luoro-1-(4-luorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
    • s5041
    • UNII-XJ0260HJ0O
    • DTXSID2046599
    • DTXCID0026599
    • Pharmakon1600-01502359
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)
    • difluoxacin hcl
    • 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
    • 6-Fluoro-1-(p-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
    • DIFLOXACIN MONOHYDROCHLORIDE [MI]
    • CHEBI:201832
    • DIFLOXACIN HYDROCHLORIDE (MART.)
    • NCGC00166308-01
    • CS-0013189
    • Difloxacin HCl
    • 91296-86-5 (HCl)
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl) 1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride
    • ABBOTT-56619
    • AS-17763
    • Difloxacin hydrochloride (USAN)
    • DIFLOXACIN HYDROCHLORIDE [MART.]
    • NSC-759646
    • Difloxacin monohydrochloride
    • Abbott 56619
    • Tox21_112405
    • Difloxacin hydrochloride [USAN]
    • Difloxacin hydrochloride
    • MDL: MFCD03840489
    • Piscine à noyau: 1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H
    • La clé Inchi: JFMGBGLSDVIOHL-UHFFFAOYSA-N
    • Sourire: Cl.O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(C2C=CC(F)=CC=2)C=1)O

Propriétés calculées

  • Qualité précise: 435.11600
  • Masse isotopique unique: 399.139448
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 3
  • Complexité: 672
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 64.1
  • Le xlogp3: 1.6

Propriétés expérimentales

  • Couleur / forme: No data available
  • Dense: 1.409
  • Point de fusion: >245°C (dec.)
  • Point d'ébullition: 595.5°C at 760 mmHg
  • Point d'éclair: No data available
  • Indice de réfraction: 1.629
  • Solubilité: Soluble in aqueous buffer
  • Le PSA: 65.78000
  • Le LogP: 3.52380
  • Pression de vapeur: No data available

Difloxacin hydrochloride Informations de sécurité

Difloxacin hydrochloride PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Cooke Chemical
A3295512-5G
Difloxacin hydrochloride
91296-86-5 98%
5g
RMB 598.40 2025-02-21
Ambeed
A418662-25g
6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
91296-86-5 98+%
25g
$79.0 2025-02-19
TRC
D445600-250mg
Difloxacin Hydrochloride Salt
91296-86-5
250mg
$104.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8142-50mg
Difloxacin hydrochloride
91296-86-5 99.61%
50mg
¥ 485 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8142-25mg
Difloxacin hydrochloride
91296-86-5 99.61%
25mg
¥ 332 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8142-200 mg
Difloxacin hydrochloride
91296-86-5 99.61%
200mg
¥1098.00 2022-04-26
eNovation Chemicals LLC
D140030-1g
DIFLOXACINHYDROCHLORIDE
91296-86-5 97%
1g
$204 2023-08-31
Cooke Chemical
A3295512-25G
Difloxacin hydrochloride
91296-86-5 98%
25g
RMB 1983.20 2025-02-21
S e l l e c k ZHONG GUO
S5041-25mg
Difloxacin hydrochloride
91296-86-5 99.28%
25mg
¥795.11 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33984-100MG-R
Difloxacin hydrochloride
91296-86-5
100mg
¥830.17 2023-04-25

Difloxacin hydrochloride Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
Référence
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
Référence
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
3.1 Solvents: N-Methyl-2-pyrrolidone
Référence
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Acetic anhydride ,  Triethyl orthoformate
1.2 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
4.1 Solvents: N-Methyl-2-pyrrolidone
Référence
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 5

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Acetic anhydride
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
Référence
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Sodium hydride
2.2 Solvents: Acetic anhydride
2.3 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Sodium hydroxide Solvents: Water
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Dimethyl sulfoxide
5.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium hydride
1.2 Solvents: Acetic anhydride
1.3 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Dimethyl sulfoxide
4.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthesis of difloxacin hydrochloride
Guo, Huiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 11

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide
Référence
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
2.1 Solvents: N-Methyl-2-pyrrolidone
Référence
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Diethyl carbonate
2.1 Solvents: Acetic anhydride ,  Triethyl orthoformate
2.2 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
5.1 Solvents: N-Methyl-2-pyrrolidone
Référence
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents
Chu, Daniel T. W.; et al, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
Référence
A novel synthesis of difloxacin hydrochloride
Dai, Li Yan; et al, Chinese Chemical Letters, 2001, 12(10), 875-876

Difloxacin hydrochloride Raw materials

Difloxacin hydrochloride Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91296-86-5)Difloxacin hydrochloride
A843794
Pureté:99%
Quantité:100g
Prix ($):210.0